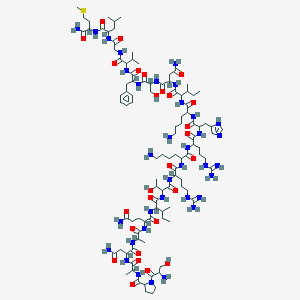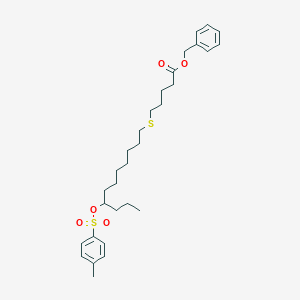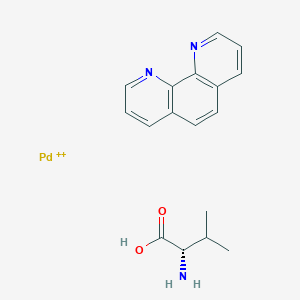
5-アミノ-2-クロロピリジン-4-カルボン酸
概要
説明
The compound of interest, 5-Amino-2-chloropyridine-4-carboxylic acid, is closely related to the compounds discussed in the provided papers, which involve substituted pyridines and their interactions with various acids and other substituents. These compounds are of interest due to their potential applications in supramolecular chemistry and crystal engineering, as they can form cocrystals with diverse structural characteristics and properties.
Synthesis Analysis
The synthesis of related compounds typically involves co-crystallization techniques, where substituted pyridines are combined with carboxylic acids or other substituents in the presence of solvents. The process often results in the formation of cocrystals with specific supramolecular synthons, which are the fundamental building blocks of crystal structures. For instance, the synthesis of a cocrystal involving 2-amino-5-chloropyridine and 3-methylbenzoic acid was achieved by slow evaporation technique, resulting in a monoclinic crystal system with specific hydrogen bonding interactions .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray diffraction techniques, revealing details such as the crystallographic system, space group, and cell dimensions. For example, the cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acid belongs to the monoclinic system with space group P21/c . The molecular geometry and vibrational frequencies can also be calculated using density functional theory (DFT), providing a theoretical understanding that complements the experimental data .
Chemical Reactions Analysis
The chemical reactions involved in the formation of these cocrystals typically include hydrogen bonding interactions, which are crucial for the stabilization of the crystal structure. These interactions can be of various types, such as Npyridine-H···O C, C O–H···Npyridine, and C–H···O . The presence of unionized –COOH functional groups and their interactions with substituted pyridines are key factors in the formation of these cocrystals .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular and crystal structures. The presence of hydrogen bonding and other intermolecular interactions, such as π-π stacking, significantly influences the properties of the cocrystals. For example, the HOMO–LUMO energy gap, natural bond orbital (NBO) analysis, and nonlinear optical (NLO) properties can be determined to understand the electronic characteristics of the compound . Hirshfeld surface analysis is also used to confirm the existence of intermolecular interactions within the compound .
科学的研究の応用
医薬品研究 遺伝毒性不純物分析
5-アミノ-2-クロロピリジン-4-カルボン酸は、医薬品業界で活性医薬品成分 (API) の遺伝毒性不純物 (GTI) として使用されています。 モデル API であるテノキシカム (TNX) 中のこの化合物を感度良く検出するための、紫外検出器付き高速液体クロマトグラフィー (HPLC-UV) を用いた新しい分析方法が開発されました .
化学合成 ヘテロ環化合物誘導体
この化合物は、様々なヘテロ環化合物の合成における前駆体として役立ちます。 例えば、医薬品化学と材料科学において潜在的な用途を持つ11-オキソ-11H-ピリド[2,1-b]キナゾリン-7-カルボン酸と3-オキソスピロ[(アザ)イソベンゾフラン-1(3H),1'-シクロヘキサン]-4'-カルボキサミド誘導体の合成に使用することができます .
材料科学 モノコンポジットフィルム
材料科学では、問題の化合物と密接に関連する2-クロロピリジン-4-カルボン酸は、モノコンポジットフィルムに使用されます。 これらのフィルムは、センサー、コーティング、その他の高度な材料技術など、様々な用途に使用できます .
作用機序
Safety and Hazards
生化学分析
Biochemical Properties
5-Amino-2-chloropyridine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of enzyme inhibitors and receptor modulators. It interacts with enzymes such as epidermal growth factor receptor (EGFr) and c-erbB-2, which are crucial in cell signaling pathways . The compound can also modulate the activity of growth hormone secretagogue receptor 1a (GHSr-1a), which is involved in metabolic processes . These interactions are primarily based on the compound’s ability to form hydrogen bonds and electrostatic interactions with the active sites of these enzymes and receptors.
Cellular Effects
The effects of 5-Amino-2-chloropyridine-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with epidermal growth factor receptor and c-erbB-2 can lead to altered cell proliferation and differentiation . Additionally, the modulation of growth hormone secretagogue receptor 1a by 5-Amino-2-chloropyridine-4-carboxylic acid can impact metabolic pathways, affecting energy balance and glucose metabolism .
Molecular Mechanism
At the molecular level, 5-Amino-2-chloropyridine-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . The compound’s ability to form hydrogen bonds and electrostatic interactions is crucial for its binding affinity and specificity. Additionally, 5-Amino-2-chloropyridine-4-carboxylic acid can influence gene expression by modulating transcription factors and signaling pathways involved in gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-2-chloropyridine-4-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Amino-2-chloropyridine-4-carboxylic acid remains stable under inert gas conditions at low temperatures, which helps maintain its activity over extended periods
Dosage Effects in Animal Models
The effects of 5-Amino-2-chloropyridine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and receptor function without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including cellular toxicity and metabolic disturbances . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
5-Amino-2-chloropyridine-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . Its role in modulating growth hormone secretagogue receptor 1a suggests its involvement in energy balance and glucose metabolism . The compound’s interactions with metabolic enzymes can influence the production and utilization of key metabolites, affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 5-Amino-2-chloropyridine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
5-Amino-2-chloropyridine-4-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles. This localization is essential for its interaction with target enzymes and receptors, ensuring its efficacy in modulating cellular processes.
特性
IUPAC Name |
5-amino-2-chloropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZUTMZMEAPPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627956 | |
| Record name | 5-Amino-2-chloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58483-95-7 | |
| Record name | 5-Amino-2-chloroisonicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58483-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-chloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2-chloro-isonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B145414.png)



![1-Azabicyclo[3.1.1]heptane-5-carbaldehyde](/img/structure/B145422.png)

